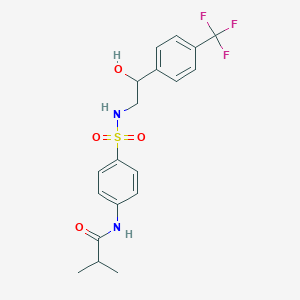

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide

Description

Properties

IUPAC Name |

N-[4-[[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]sulfamoyl]phenyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4S/c1-12(2)18(26)24-15-7-9-16(10-8-15)29(27,28)23-11-17(25)13-3-5-14(6-4-13)19(20,21)22/h3-10,12,17,23,25H,11H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYGUSSNXSSDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as N-[4-({2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}sulfamoyl)phenyl]-2-methylpropanamide, is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5. This enzyme plays a crucial role in the breakdown of extracellular matrix, which is important in processes such as cell migration, tissue remodeling, and cell signaling.

Biological Activity

N-(4-(N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C₁₅H₁₈F₃N₃O₃S

- Molecular Weight : 367.38 g/mol

Structural Features

- Trifluoromethyl Group : The presence of a trifluoromethyl group enhances lipophilicity and biological activity.

- Hydroxyl and Sulfamoyl Groups : These functional groups contribute to the compound's solubility and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

-

Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to metabolic processes, including:

- α-glucosidase : Inhibitors of this enzyme can help manage blood glucose levels in diabetic patients.

- Protein Tyrosine Phosphatase 1B (PTP1B) : Inhibition of PTP1B is linked to improved insulin signaling.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress.

Antidiabetic Activity

Recent studies have demonstrated that this compound shows promising results in managing diabetes:

- IC50 Values : The compound displayed IC50 values in the range of 4.58 μM for α-amylase inhibition, indicating potent antidiabetic properties compared to standard drugs like acarbose (IC50 = 1.58 μM) .

| Target Enzyme | IC50 Value (μM) | Standard Drug IC50 (μM) |

|---|---|---|

| α-glucosidase | 6.28 | 2.00 |

| α-amylase | 4.58 | 1.58 |

| PTP1B | 0.91 | 1.35 |

Antioxidant Activity

In antioxidant assays, the compound exhibited an IC50 value of 2.36 μM, demonstrating its capability to scavenge free radicals effectively .

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on diabetic models, showing significant reductions in blood glucose levels post-treatment.

- Toxicity Assessments : Acute toxicity tests in animal models indicated no adverse behavioral changes at therapeutic doses, suggesting a favorable safety profile.

Comparison with Similar Compounds

Key Findings :

- Compared to N-(3-(Trifluoromethyl)phenyl)isobutyramide (), the addition of the sulfamoyl group in the target compound may reduce LogP, enhancing bioavailability .

Ethylsulfamoyl Variants

Structural modifications on the ethylsulfamoyl chain significantly alter pharmacological profiles:

Key Findings :

- The hydroxy group in the target compound contrasts with the dimethylamino group in ’s analog, reducing basicity but improving solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.